molecular formula C9H15NO3 B13659641 Ethyl 2-(6-Oxo-3-piperidyl)acetate

Ethyl 2-(6-Oxo-3-piperidyl)acetate

Cat. No.: B13659641
M. Wt: 185.22 g/mol
InChI Key: SFMATUJECQVWAX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Oxo-3-piperidyl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Oxo-3-piperidyl)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Oxo-3-piperidyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-(6-Oxo-3-piperidyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Oxo-3-piperidyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-Oxo-3-piperidyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxo group and piperidine ring make it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-(6-oxopiperidin-3-yl)acetate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h7H,2-6H2,1H3,(H,10,11)

InChI Key

SFMATUJECQVWAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(=O)NC1

Origin of Product

United States

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